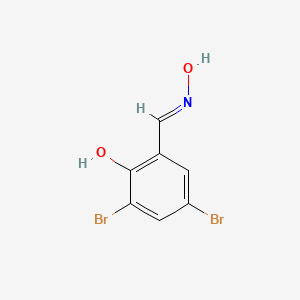
3,5-Dibromo-2-hydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of DBHBO can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software.
Physical and Chemical Properties Analysis
DBHBO has a molecular weight of 294.93 g/mol. The boiling point of a related compound, 3,5-Dibromo-4-hydroxybenzaldehyde, is 311.907ºC .
Scientific Research Applications
Mitochondrial and Chloroplast Reactions
3,5-Dibromo-2-hydroxybenzaldehyde oxime influences mitochondrial and chloroplast reactions. Specifically, it affects phosphorylation and electron transport in mitochondria and chloroplasts, potentially impacting cellular metabolism and ATP generation (Moreland & Blackmon, 1970).
Structural Analysis and Complex Formation
This compound is integral in the synthesis and structural characterization of copper(II) complexes. It forms structures like mononuclear complexes with distinctive geometric configurations and participates in forming supramolecular structures through intermolecular hydrogen bonds (Wen, 2010).
Crystallographic Properties
Air Oxidation Studies
Research has explored the role of 3,5-Dibromo-2-hydroxybenzaldehyde in the air oxidation of copper(II) complexes. This includes studying its transformation into divalent anions of corresponding acids (Jiao et al., 2011).
Solubility and Solvation Studies
The solubility of this compound in various aqueous solutions has been investigated, offering insights into solvent effects and preferential solvation. This research is significant for understanding its interaction with different solvents (Zhu et al., 2020).
Peptide Synthesis Applications
It has utility in peptide synthesis, specifically in the preparation of esters of aromatic o-hydroxy oximes. This is important for generating dipeptide derivatives (Hayashi & Shimizu, 1983).
Molecular Oxidation and Reduction
In anaerobic bacterial cultures, this compound undergoes oxidation and reduction processes, forming carboxylic acids and hydroxymethyl groups. This process provides insight into environmental transformations of halogenated aromatic aldehydes (Neilson et al., 1988).
Synthesis and Magnetic Properties
The synthesis of a novel manganese(III) cluster using a ligand derived from 3,5-dibromo-2-hydroxybenzaldehyde is significant for understanding the magnetic properties of such complexes (Yang & Li, 2011).
Selective Oxidation Catalyst
It plays a role as a selective oxidation catalyst in chemical transformations, showcasing its potential in synthesizing various compounds (ShimizuMasao et al., 2006).
Polymerization and Thermal Properties
The compound is used in the polymerization of 3-hydroxybenzaldehyde, contributing to the study of thermal properties and molecular weight of resulting oligomers (Mart et al., 2006).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Dibromo-2-hydroxybenzaldehyde oxime involves the conversion of 3,5-Dibromo-2-hydroxybenzaldehyde to its oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "3,5-Dibromo-2-hydroxybenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (0.5 g).", "Heat the mixture at reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitated solid.", "Wash the solid with water and dry to obtain 3,5-Dibromo-2-hydroxybenzaldehyde oxime as a yellow solid (yield: 85%)." ] } | |
CAS No. |
21386-43-6 |
Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3- |
InChI Key |
LRNICNSWROUZCF-KMKOMSMNSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N\O)O)Br)Br |
SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


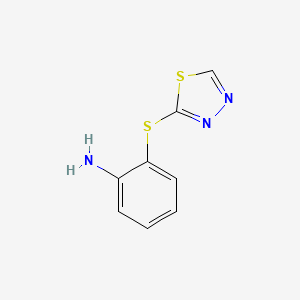
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)


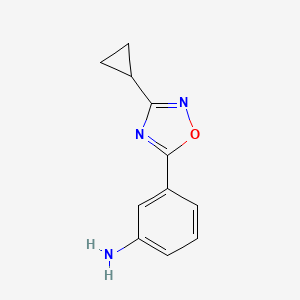
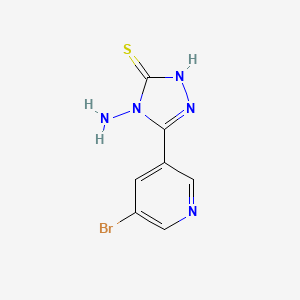
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)

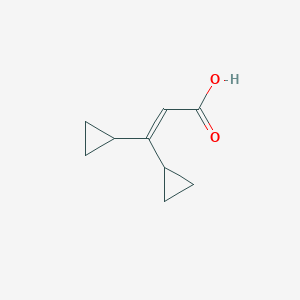

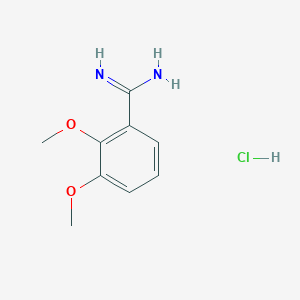

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
